56- to 81-Fold Higher Systemic Exposure of Crocetin After Oral Crocin Administration
Crocetin is the primary systemically available compound following oral administration of its glycoside, crocin. A validated UPLC-MS/MS method was used to profile the plasma levels of both crocin and crocetin in rats after oral crocin administration [1]. The results show that crocetin exposure is substantially higher than that of the parent glycoside, establishing it as the key active metabolite and making it the preferred target compound for in vivo studies.
| Evidence Dimension | Systemic exposure (AUC) in rat plasma after oral crocin dose |
|---|---|
| Target Compound Data | Crocetin area under the curve (AUC) |
| Comparator Or Baseline | Crocin area under the curve (AUC) |
| Quantified Difference | 56- to 81-fold higher exposure of crocetin compared to crocin [1] |
| Conditions | In vivo rat model; oral administration of crocin; plasma analysis via UPLC-MS/MS [1] |
Why This Matters
For researchers conducting in vivo experiments, crocetin is the measurable and active molecule in circulation, not crocin, making it the essential compound for bioavailability, PK/PD, or target engagement studies.
- [1] Zhang, Y., Wang, Y., Xu, Y., Xu, P., & Zhang, L. (2017). Sensitive analysis and simultaneous assessment of pharmacokinetic properties of crocin and crocetin after oral administration in rats. Journal of Chromatography B, 1043, 127-133. View Source
